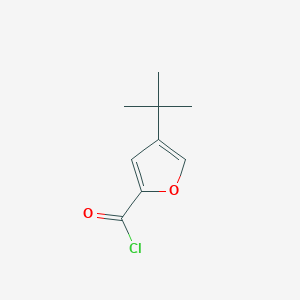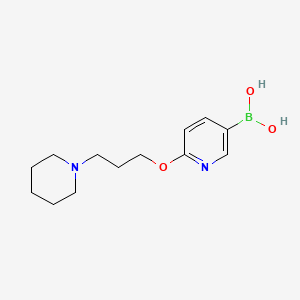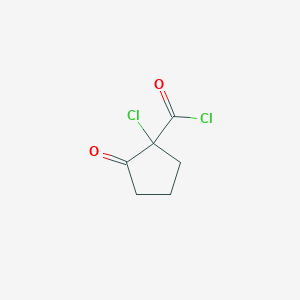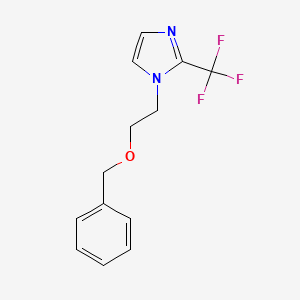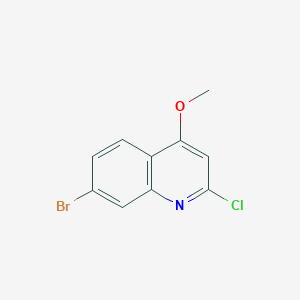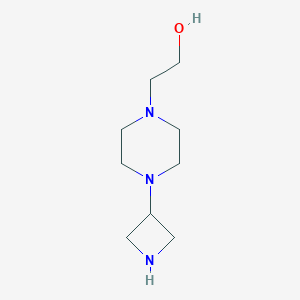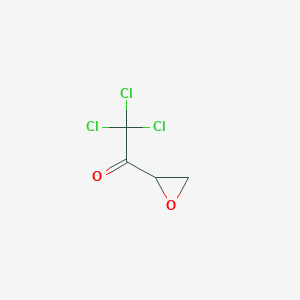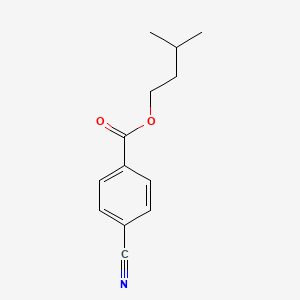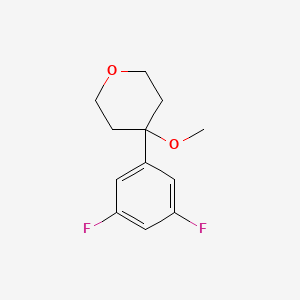
4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran is a chemical compound that belongs to the class of tetrahydropyrans This compound is characterized by the presence of a 3,5-difluorophenyl group and a methoxy group attached to a tetrahydro-2H-pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-difluorophenyl)tetrahydro-4-methoxy-2H-pyran can be achieved through several synthetic routes. One common method involves the reaction of 3,5-difluorobenzaldehyde with a suitable tetrahydropyran precursor under acidic or basic conditions. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-(3,5-difluorophenyl)tetrahydro-4-methoxy-2H-pyran involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol: A similar compound with a hydroxyl group instead of a methoxy group.
4-(3,5-Difluorophenyl)tetrahydro-2H-pyran: Lacks the methoxy group present in the target compound.
Uniqueness
4-(3,5-Difluorophenyl)tetrahydro-4-methoxy-2H-pyran is unique due to the presence of both the 3,5-difluorophenyl group and the methoxy group, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
139503-13-2 |
|---|---|
Molekularformel |
C12H14F2O2 |
Molekulargewicht |
228.23 g/mol |
IUPAC-Name |
4-(3,5-difluorophenyl)-4-methoxyoxane |
InChI |
InChI=1S/C12H14F2O2/c1-15-12(2-4-16-5-3-12)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
HEABCAMWOVYMHZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCOCC1)C2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


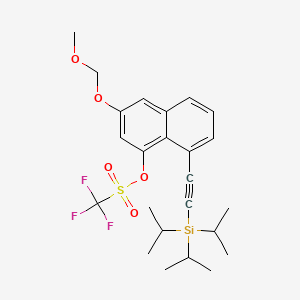
![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)

![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)

![3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13935291.png)
